molecular formula C26H28Cl2N4O6 B13413669 Imidazolidine-2,4-dione Ketoconazole

Imidazolidine-2,4-dione Ketoconazole

Cat. No.: B13413669
M. Wt: 563.4 g/mol
InChI Key: YEBPIWBTEOMZQM-LVXARBLLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazolidine-2,4-dione derivatives typically involves the reaction of urea with aldehydes or ketones under acidic or basic conditions. One common method is the Bucherer-Bergs reaction, which involves the condensation of an aldehyde or ketone with ammonium carbonate and potassium cyanide, followed by hydrolysis to yield the imidazolidine-2,4-dione .

Industrial Production Methods: Industrial production of imidazolidine-2,4-dione derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster reaction times and higher product yields .

Chemical Reactions Analysis

Types of Reactions: Imidazolidine-2,4-dione derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Imidazolidine-2,4-dione Ketoconazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antifungal, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Imidazolidine-2,4-dione Ketoconazole involves its interaction with specific molecular targets and pathways. Ketoconazole, as an antifungal agent, inhibits the synthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme lanosterol 14α-demethylase. This disruption leads to increased membrane permeability and ultimately cell death . Imidazolidine-2,4-dione derivatives may also interact with voltage-gated sodium channels, enhancing their anticonvulsant activity .

Comparison with Similar Compounds

Imidazolidine-2,4-dione Ketoconazole can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its combined antifungal and potential anticonvulsant properties, making it a unique candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C26H28Cl2N4O6

Molecular Weight

563.4 g/mol

IUPAC Name

3-[[(2R,4S)-4-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C26H28Cl2N4O6/c1-17(33)30-8-10-31(11-9-30)19-3-5-20(6-4-19)36-14-21-15-37-26(38-21,16-32-24(34)13-29-25(32)35)22-7-2-18(27)12-23(22)28/h2-7,12,21H,8-11,13-16H2,1H3,(H,29,35)/t21-,26-/m0/s1

InChI Key

YEBPIWBTEOMZQM-LVXARBLLSA-N

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C(=O)CNC4=O)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C(=O)CNC4=O)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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